

Site-Specific Protein Modification Using Bisaminooxy-PEG4: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Bis-aminooxy-PEG4	
Cat. No.:	B1667428	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Bis-aminooxy-PEG4**, a homobifunctional crosslinking reagent, for the site-specific modification and dimerization of proteins. This technology is particularly valuable for applications in drug discovery, proteomics, and the development of novel biotherapeutics.

Introduction

Bis-aminooxy-PEG4 is a versatile tool in bioconjugation that enables the covalent linkage of molecules containing carbonyl groups (aldehydes or ketones). Its structure features two aminooxy functionalities connected by a flexible 4-unit polyethylene glycol (PEG) spacer. The aminooxy groups react specifically with aldehydes or ketones to form stable oxime bonds.[1][2] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, biocompatible conditions, making it ideal for modifying sensitive biological molecules.[3]

The homobifunctional nature of **Bis-aminooxy-PEG4** allows for the crosslinking of two protein molecules, leading to the formation of protein dimers or higher-order oligomers. This capability is instrumental in studying and manipulating cellular processes that are regulated by protein-protein interactions and dimerization, such as signal transduction.[4][5] A key advantage of this approach is the ability to achieve site-specific modification by introducing a unique aldehyde or ketone group onto the target protein(s).[6][7]



Key Applications:

- Induced Protein Dimerization: Forcing the association of two protein monomers to study the functional consequences of dimerization, such as the activation of signaling pathways.[4][5]
- Antibody-Drug Conjugates (ADCs): While not a direct application of the bis-aminooxy functionality for crosslinking two proteins, the principles of aminooxy-aldehyde ligation are central to constructing ADCs where a drug is linked to an antibody.
- PROTACs (Proteolysis Targeting Chimeras): Bis-aminooxy-PEG4 can be used as a PEGbased linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[8]
- Targeted Drug Delivery: Functionalizing targeting ligands to create multivalent constructs for enhanced binding affinity and therapeutic efficacy.
- Fluorescent Labeling and Imaging: Attaching two reporter molecules for signal amplification in imaging applications.

Physicochemical Properties and Reaction Kinetics

A clear understanding of the properties of **Bis-aminooxy-PEG4** and the kinetics of oxime ligation is crucial for designing and optimizing protein modification experiments.

Table 1: Physicochemical Properties of **Bis-aminooxy-PEG4**



Property	Value	Reference(s)
Chemical Name	1,2-Bis(2- (aminooxy)ethoxy)ethane- PEG4	
Molecular Weight	268.31 g/mol	[8][9]
CAS Number	98627-72-6	[8][9]
Formula	C10H24N2O6	[8][9]
Purity	Typically ≥95%	[2]
Solubility	Water, DMSO, DMF	[2]
Storage	-20°C, protected from moisture	[2][9]

Table 2: Kinetic Data for Oxime Ligation

Note: The following data is for monofunctional aminooxy compounds reacting with aldehydes. While specific kinetic data for the bifunctional **Bis-aminooxy-PEG4** is not readily available, these values provide a useful reference for reaction planning.

Reactants	Catalyst (Concentration)	рН	Second-Order Rate Constant (k, M ⁻¹ s ⁻¹)	Reference(s)
Aminooxyacetyl- peptide + Benzaldehyde	Aniline (100 mM)	7.0	8.2 ± 1.0	[10]
6- Hydrazinopyridyl- peptide + Benzaldehyde	Aniline (10 mM)	7.0	3.0 ± 0.3	[10]
Aldehyde- functionalized protein + Aminooxy-dansyl	m- Phenylenediamin e (varying)	7.0	Up to 15 times more efficient than aniline	[11]



It is important to note that the reaction with ketones is significantly slower than with aldehydes. [11] The use of catalysts such as aniline or m-phenylenediamine can significantly accelerate the reaction rate, especially at neutral pH.[10][11]

Experimental Protocols

This section provides detailed protocols for the site-specific introduction of an aldehyde group into a target protein and the subsequent crosslinking using **Bis-aminooxy-PEG4**.

Protocol 1: Site-Specific Introduction of an Aldehyde Group via an "Aldehyde Tag"

This protocol utilizes the formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific recognition sequence to a formylglycine, which contains an aldehyde group.[6] [7]

Materials:

- Expression vector containing the gene of interest.
- Plasmid encoding FGE.
- Appropriate host cells for protein expression (e.g., E. coli, CHO cells).
- Cell culture media and reagents.
- Protein purification reagents (e.g., chromatography columns and buffers).
- Mass spectrometer for protein characterization.

Procedure:

- Genetic Engineering:
 - Genetically insert the FGE recognition sequence (the "aldehyde tag"), typically the pentapeptide consensus sequence CxPxR, into the gene of your protein of interest at the desired location (N-terminus, C-terminus, or an internal loop).[6]



- Co-transfect or co-transform the host cells with the plasmid containing your aldehydetagged protein and the plasmid encoding FGE. For mammalian cells, a stable cell line expressing FGE can be generated for long-term use.[12]
- · Protein Expression and Purification:
 - Culture the host cells under conditions that induce the expression of both the target protein and FGE.
 - The FGE will co-translationally or post-translationally oxidize the cysteine residue within the aldehyde tag to a formylglycine.[13]
 - Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
- · Verification of Aldehyde Tagging:
 - Confirm the successful conversion of the cysteine to formylglycine by mass spectrometry.
 The conversion results in a mass change of -1 Da (loss of two hydrogens and addition of one oxygen).
 - The aldehyde-tagged protein is now ready for conjugation with **Bis-aminooxy-PEG4**.

Protocol 2: Homodimerization of an Aldehyde-Tagged Protein with Bis-aminooxy-PEG4

This protocol describes the crosslinking of two molecules of an aldehyde-tagged protein to form a homodimer.

Materials:

- Purified aldehyde-tagged protein (from Protocol 1) in an amine-free buffer (e.g., phosphate buffer, HEPES) at pH 6.0-7.0.
- Bis-aminooxy-PEG4.
- Anhydrous DMSO.



- Aniline or m-phenylenediamine (optional, as catalyst).
- Quenching reagent (e.g., acetone or an excess of a small aldehyde-containing molecule).
- SDS-PAGE reagents.
- Mass spectrometer.

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Bis-aminooxy-PEG4** in anhydrous DMSO (e.g., 10-100 mM).
 - If using a catalyst, prepare a stock solution of aniline or m-phenylenediamine in the reaction buffer.
- · Crosslinking Reaction:
 - In a microcentrifuge tube, combine the purified aldehyde-tagged protein with the reaction buffer. A typical starting protein concentration is 1-10 mg/mL.
 - Add the Bis-aminooxy-PEG4 stock solution to the protein solution. The recommended molar ratio of Bis-aminooxy-PEG4 to protein is typically in the range of 5:1 to 20:1. This should be optimized for each specific protein.
 - If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM.[10]
 - Incubate the reaction at room temperature for 2-24 hours with gentle mixing. The optimal reaction time should be determined empirically.
- Quenching the Reaction:
 - To stop the reaction, add a quenching reagent to consume any unreacted aminooxy groups. For example, add acetone to a final concentration of 10% (v/v).[3]
- Purification of the Crosslinked Product:



- Remove the excess crosslinker and byproducts by size exclusion chromatography or dialysis.
- Analysis of the Crosslinked Product:
 - Analyze the reaction mixture by SDS-PAGE. A successful crosslinking reaction will show a new band at approximately twice the molecular weight of the monomeric protein.
 - Confirm the identity of the dimer by mass spectrometry.

Protocol 3: Characterization of Crosslinked Proteins by Mass Spectrometry

Materials:

- Purified crosslinked protein dimer.
- Denaturation and reduction buffers (e.g., containing DTT).
- Alkylation reagent (e.g., iodoacetamide).
- Protease (e.g., trypsin).
- LC-MS/MS system.
- Crosslinking analysis software (e.g., XlinkX, pLink).

Procedure:

- Sample Preparation:
 - Denature, reduce, and alkylate the purified protein dimer.
 - Digest the protein with a protease such as trypsin.
- LC-MS/MS Analysis:
 - Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.[14]

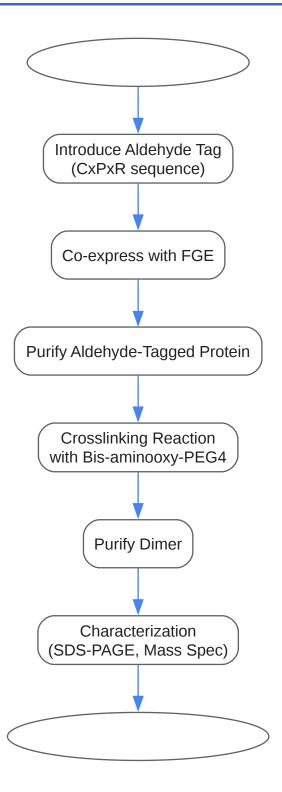


• Data Analysis:

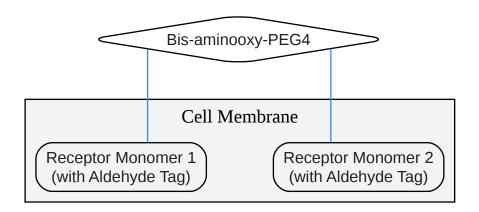
- Use specialized software to identify the crosslinked peptides. This software searches for pairs of peptides whose combined mass, plus the mass of the crosslinker, matches the precursor ion mass.[14][15]
- The identification of a peptide pair from the same protein confirms an intramolecular crosslink, while a pair from two different protein chains confirms an intermolecular crosslink (the dimer).

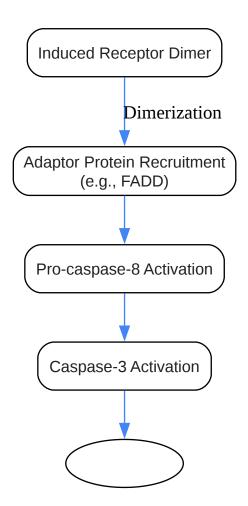
Visualizations Chemical Reaction











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